Cas no 1713463-37-6 ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone)

(4-アミノピペリジン-1-イル)-(1-メチル-1H-インドゾール-3-イル)-メタノンは、ピペリジンとインドゾール骨格を有する複素環化合物です。この化合物は、医薬品中間体としての応用が期待されており、特に選択的な酵素阻害剤や受容体リガンドの開発において有用です。4位のアミノ基とピペリジン環の立体構造により、標的タンパク質との高い親和性が可能となります。また、1-メチルインドゾール部分は分子の脂溶性を調整し、細胞膜透過性を向上させます。この化合物は、創薬研究において構造最適化の出発点として利用可能な、多様な修飾部位を提供します。

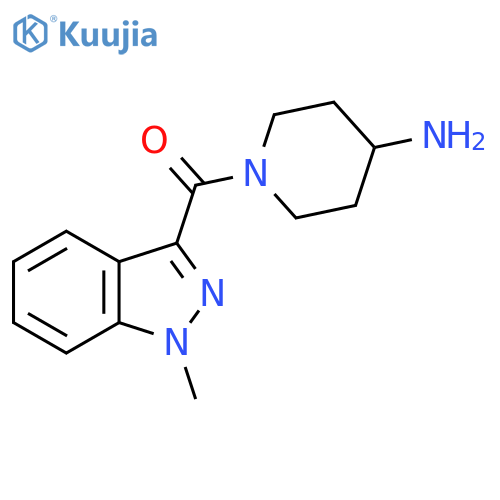

1713463-37-6 structure

商品名:(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone

CAS番号:1713463-37-6

MF:C14H18N4O

メガワット:258.318922519684

CID:5060666

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 化学的及び物理的性質

名前と識別子

-

- (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone

- (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

-

- インチ: 1S/C14H18N4O/c1-17-12-5-3-2-4-11(12)13(16-17)14(19)18-8-6-10(15)7-9-18/h2-5,10H,6-9,15H2,1H3

- InChIKey: VQTIPQQPUIYYGW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2C=CC=CC=2N(C)N=1)N1CCC(CC1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 340

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 64.2

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258674-5g |

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |

1713463-37-6 | 97% | 5g |

$1127 | 2021-08-18 | |

| Chemenu | CM258674-5g |

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |

1713463-37-6 | 97% | 5g |

$1127 | 2023-02-17 | |

| Chemenu | CM258674-10g |

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |

1713463-37-6 | 97% | 10g |

$1543 | 2021-08-18 | |

| Chemenu | CM258674-1g |

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |

1713463-37-6 | 97% | 1g |

$458 | 2021-08-18 | |

| Chemenu | CM258674-10g |

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |

1713463-37-6 | 97% | 10g |

$1543 | 2023-02-17 | |

| Chemenu | CM258674-1g |

(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone |

1713463-37-6 | 97% | 1g |

$458 | 2023-02-17 |

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1713463-37-6 ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量